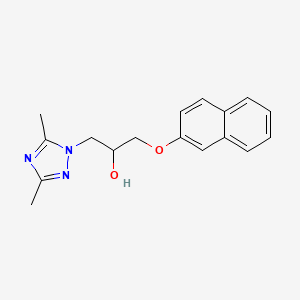

1-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Description

This compound features a 1,2,4-triazole core substituted with 3,5-dimethyl groups, linked via a propan-2-ol backbone to a naphthalen-2-yloxy moiety. The dimethyl groups on the triazole may confer metabolic stability compared to non-methylated analogs .

Properties

IUPAC Name |

1-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-12-18-13(2)20(19-12)10-16(21)11-22-17-8-7-14-5-3-4-6-15(14)9-17/h3-9,16,21H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXMJABFAIXRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(COC2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol (CAS No. 879657-96-2) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 253.68 g/mol. The presence of a triazole ring and a naphthalenic moiety suggests diverse interactions with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds, revealing that modifications to the triazole ring can enhance antibacterial and antifungal activities. The compound has been evaluated for its efficacy against several pathogens, showing promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria.

| Pathogen | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

Antiviral Activity

The antiviral potential of triazole derivatives has also been explored. In vitro assays demonstrated that compounds similar to This compound can inhibit viral replication by targeting essential viral enzymes. For instance, studies have shown that triazole-based compounds can effectively inhibit flavivirus proteases, which are crucial for viral maturation and replication.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Cholinesterase Inhibition : Some studies suggest that triazoles can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive function.

- DNA Interaction : The compound's structure allows it to intercalate into DNA strands or form adducts with nucleic acids, potentially leading to cytotoxic effects in rapidly dividing cells.

- Reactive Oxygen Species (ROS) Modulation : Triazole derivatives have been shown to possess antioxidant properties, which can mitigate oxidative stress within cells.

Case Studies

A notable case study involved the evaluation of similar triazole compounds in animal models for their therapeutic efficacy against infections. In this study:

- Mice were treated with varying doses of the compound over a period of two weeks.

- Results indicated a significant reduction in bacterial load in treated groups compared to controls.

This underscores the potential application of this compound in treating bacterial infections.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Triazole Derivatives with Varied Substituents

Compound 11e (1-((5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-3-(naphthalen-2-yloxy)propan-2-ol)

- Structural Differences : Replaces the dimethyl triazole with a benzofuran-substituted triazole linked via a sulfur atom.

- Synthesis : Synthesized via epoxide ring-opening with a benzofuran-triazole thiol (90% yield), contrasting with the target compound’s likely click chemistry or nucleophilic routes .

Prothioconazole (2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propan-2-ol)

- Structural Differences : Contains chlorophenyl and chlorocyclopropyl groups instead of naphthalene.

- Metabolism : Rapidly metabolized to desthio and hydroxylated derivatives, whereas the dimethyl triazole in the target compound may resist metabolic degradation .

- Regulatory Status : Approved as a fungicide with defined maximum residue limits (e.g., 0.2 ppm in cranberries) .

Triazoles with Alternative Backbones or Linkers

Fluconazole

- Structural Differences : Lacks the naphthalene group and features two 1,2,4-triazole rings.

- Activity : Broad-spectrum antifungal via CYP51 inhibition. The target compound’s naphthalene group may enhance binding to hydrophobic enzyme pockets .

Mefentrifluconazole (B.1.38 in )

- Structural Differences : Contains a difluorophenyl group and a pyridyl moiety.

- Binding Mode : Docking studies (e.g., GOLD algorithm) suggest such compounds optimize hydrogen bonding and van der Waals interactions with fungal CYP51. The target compound’s naphthalene may occupy distinct hydrophobic regions .

Lipophilicity and Solubility

Antifungal Activity

- MIC Values: Imidazolylindol-propanol (): MIC = 0.001 μg/mL against Candida albicans using Alamar Blue assay. Target Compound: No direct data, but triazole derivatives typically exhibit MICs in the 0.01–1 μg/mL range. The dimethyl triazole may reduce susceptibility to resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.